molecular formula C19H22O2 B13968135 Tert-butyl 2,3-diphenylpropanoate CAS No. 41890-56-6

Tert-butyl 2,3-diphenylpropanoate

Cat. No.: B13968135
CAS No.: 41890-56-6
M. Wt: 282.4 g/mol
InChI Key: FFOUNQJGNFKZNT-UHFFFAOYSA-N
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Description

Tert-butyl 2,3-diphenylpropanoate is an organic compound that belongs to the ester family It is characterized by the presence of a tert-butyl group attached to the ester functional group, along with two phenyl groups attached to the propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,3-diphenylpropanoate typically involves the esterification of 2,3-diphenylpropanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process. Additionally, the reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2,3-diphenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ester group can yield alcohols or other reduced products.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Tert-butyl 2,3-diphenylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis and other biochemical processes.

    Medicine: Research into its potential as a prodrug or as a component in drug delivery systems is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2,3-diphenylpropanoate involves its interaction with various molecular targets and pathways. The ester functional group can undergo hydrolysis in the presence of esterases, leading to the release of the corresponding acid and alcohol. This hydrolysis reaction is crucial in biological systems where esters serve as prodrugs or intermediates in metabolic pathways.

Comparison with Similar Compounds

    Tert-butyl acetate: Another ester with a tert-butyl group, but with an acetate backbone.

    2,3-diphenylpropanoic acid: The parent acid of tert-butyl 2,3-diphenylpropanoate.

    Tert-butyl benzoate: An ester with a tert-butyl group and a benzoate backbone.

Uniqueness: this compound is unique due to the presence of both tert-butyl and diphenyl groups, which impart distinct steric and electronic properties. These features make it a valuable compound in the synthesis of complex molecules and in the study of reaction mechanisms.

Properties

CAS No.

41890-56-6

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

IUPAC Name

tert-butyl 2,3-diphenylpropanoate

InChI

InChI=1S/C19H22O2/c1-19(2,3)21-18(20)17(16-12-8-5-9-13-16)14-15-10-6-4-7-11-15/h4-13,17H,14H2,1-3H3

InChI Key

FFOUNQJGNFKZNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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